Regioisomeric Specificity: 5- vs. 4-Carbonyl Reactivity
The 5-carbonyl chloride isomer (CAS 423768-37-0) is a key precursor for specific anthranilamide insecticides, a property not shared by its 4-carbonyl chloride regioisomer (CAS 267641-97-4). The 5-isomer enables the construction of the crucial 1-pyridin-2-yl-1H-pyrazol-5-yl-carbonyl substituent, a known pharmacophore in commercial pesticides [1].
| Evidence Dimension | Synthetic Utility in Agrochemicals |
|---|---|
| Target Compound Data | Enables synthesis of N-substituted 1H-pyrazole-5-carbonylchloride compounds, which are direct precursors to anthranilamide insecticides. |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazole-4-carbonyl chloride (CAS 267641-97-4). |
| Quantified Difference | Structural isomerism precludes the 4-isomer from forming the required 5-yl-carbonyl substituent for the anthranilamide pharmacophore. |
| Conditions | Synthetic pathway as described in US8921567B2 for preparing anthranilamide pesticides. |
Why This Matters
This confirms that the 5-isomer is not just a simple acyl chloride; its specific regio-chemistry unlocks a major class of commercial insecticides, making it a strategic procurement choice for agrochemical R&D.
- [1] US Patent 8,921,567 B2. Process for preparing N-substituted 1H-pyrazole-5-carbonylchloride compounds. (2014). View Source
